1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one
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Overview
Description
1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Furan-2-ylmethylthio Intermediate: This step involves the reaction of furan-2-ylmethanethiol with an appropriate electrophile to form the furan-2-ylmethylthio intermediate.
Coupling with 3-Nitrobenzaldehyde: The intermediate is then coupled with 3-nitrobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group and furan rings are likely involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-3-(3-nitrophenyl)propan-1-one: Lacks the furan-2-ylmethylthio group.
3-(Furan-2-yl)-1-(3-nitrophenyl)propan-1-one: Different positioning of the furan ring.
1-(Thiophen-2-yl)-3-((thiophen-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one: Contains thiophene rings instead of furan rings.
Uniqueness
1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one is unique due to the presence of both furan rings and a nitro group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
Biological Activity
1-(Furan-2-yl)-3-((furan-2-ylmethyl)thio)-3-(3-nitrophenyl)propan-1-one, a compound featuring furan and nitrophenyl moieties, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound is characterized by the following structural formula:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanism appears to involve the inhibition of specific cancer cell lines, notably through the modulation of apoptotic pathways. For example, in vitro assays have shown that the compound induces apoptosis in cancer cells via the activation of caspases and the upregulation of pro-apoptotic proteins.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. A study utilizing disk diffusion methods revealed that it exhibits inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Candida albicans | 12 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have indicated a decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), which may be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to cell death.
- Modulation of Immune Response : The compound may enhance immune responses against pathogens.
Study 1: Anticancer Activity
A recent study evaluated the efficacy of the compound against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, highlighting its potential as a therapeutic agent against resistant strains.
Properties
IUPAC Name |
1-(furan-2-yl)-3-(furan-2-ylmethylsulfanyl)-3-(3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c20-16(17-7-3-9-24-17)11-18(25-12-15-6-2-8-23-15)13-4-1-5-14(10-13)19(21)22/h1-10,18H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMPWGCRBARRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)C2=CC=CO2)SCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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